![molecular formula C21H19N3O B2900411 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide CAS No. 2418691-47-9](/img/structure/B2900411.png)
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide
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Overview
Description
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that belongs to the indole family. It is commonly referred to as CYCLOPROPYLINDOLE-3-CARBOXAMIDE or CPICA. This compound has gained significant attention in recent years due to its potential use in scientific research. CPICA has been found to have a unique mechanism of action that makes it useful in several areas of research.
Mechanism of Action
CPICA has a unique mechanism of action that involves binding to the sigma-1 receptor. This receptor is found in several areas of the brain and is involved in several physiological processes. CPICA has been found to have a high affinity for the sigma-1 receptor, which makes it useful in studying the effects of drugs on this receptor.
Biochemical and Physiological Effects:
CPICA has been found to have several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have analgesic effects, which make it useful in studying the mechanisms of pain perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPICA is its unique mechanism of action, which makes it useful in studying the effects of drugs on the sigma-1 receptor. Another advantage is its ability to modulate the release of several neurotransmitters, which makes it useful in studying the mechanisms of pain perception. However, one of the limitations of CPICA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving CPICA. One possible direction is to study its effects on other physiological processes, such as memory and learning. Another direction is to study its potential use in the treatment of pain and other neurological disorders. Additionally, further research is needed to optimize the synthesis method for CPICA to make it more accessible for scientific research.
Conclusion:
In conclusion, CPICA is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. It has a unique mechanism of action that makes it useful in several areas of research, including neuroscience. CPICA has several biochemical and physiological effects, including its ability to modulate the release of several neurotransmitters. While there are some limitations to its use, CPICA has several potential future directions for research.
Synthesis Methods
The synthesis of CPICA involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 1-benzylindole with chloroacetonitrile in the presence of a base to form 1-benzyl-N-(chloromethyl)indole-3-carboxamide. This intermediate is then reacted with cyclopropylamine in the presence of a base to form 1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide.
Scientific Research Applications
CPICA has been found to have several potential applications in scientific research. One of the most significant applications is in the field of neuroscience. CPICA has been shown to have a unique mechanism of action that makes it useful in studying the effects of drugs on the brain. It has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and learning.
properties
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXDPREYJDBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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